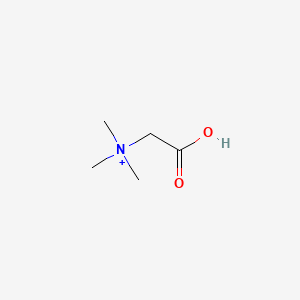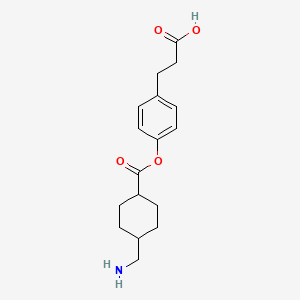![molecular formula C15H22NO6P B1206995 Phenyl[1-(n-succinylamino)pentyl]phosphonate](/img/structure/B1206995.png)
Phenyl[1-(n-succinylamino)pentyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl [1-(N-succinylamino)pentyl]phosphonate is a dicarboxylic acid monoamide that is a hapten and transition state analogue containing phenylphosphonate and succinoylamino moieties. It has a role as a hapten. It is an organic phosphonate and a dicarboxylic acid monoamide. It derives from a succinic acid.
Wissenschaftliche Forschungsanwendungen
pH Measurements in Biological Systems
Phenylphosphonate has been utilized as an internal reference for 31p NMR measurements to determine the cytoplasmic pH of E. coli. This compound diffuses into cells, allowing for accurate pH measurements independent of magnetic susceptibility differences between intercellular and extracellular pools. Such applications are crucial in understanding cellular processes, including metabolic reactions and the effects of various compounds on cell function (Thoma et al., 1986).
Anticorrosion Properties
Derivatives of phenyl[1-(n-succinylamino)pentyl]phosphonate have been investigated for their anticorrosion properties. Specifically, diethyl (phenylamino) methyl phosphonate derivatives have shown potential as corrosion inhibitors for carbon steel in acidic environments. These compounds' efficiency relates to their structural features, such as the position of methoxy groups, and their ability to adsorb onto metal surfaces, forming protective layers. This application is significant in material science, particularly in extending the life and performance of metals in corrosive environments (Moumeni et al., 2020).
Drug Design and Development
In the broader scope of phosphonate chemistry, compounds like phenyl[1-(n-succinylamino)pentyl]phosphonate are part of a class used in drug design and development due to their bioactive properties and role as enzyme inhibitors. Phosphonates mimic natural phosphates but with enhanced stability, making them valuable in designing drugs aimed at specific biological targets, such as enzymes involved in critical biochemical pathways (Turhanen et al., 2021).
Synthesis and Structural Analysis
Research into the synthesis and structural properties of phosphonate derivatives, including those related to phenyl[1-(n-succinylamino)pentyl]phosphonate, has provided insights into their potential applications in various fields, such as organic synthesis and materials science. These studies often focus on developing new synthetic methods, understanding the compounds' molecular structures, and exploring their functional properties (Maier & Diel, 1991).
Functional Materials
Phenylphosphonate derivatives have been explored for their potential in creating functional materials, such as proton-conducting membranes for fuel cells. These applications are based on the compounds' ability to facilitate proton transfer, a crucial property for energy conversion technologies (Allcock et al., 2002).
Eigenschaften
Produktname |
Phenyl[1-(n-succinylamino)pentyl]phosphonate |
|---|---|
Molekularformel |
C15H22NO6P |
Molekulargewicht |
343.31 g/mol |
IUPAC-Name |
4-[[(1R)-1-[hydroxy(phenoxy)phosphoryl]pentyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H22NO6P/c1-2-3-9-14(16-13(17)10-11-15(18)19)23(20,21)22-12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t14-/m1/s1 |
InChI-Schlüssel |
FJQWWGCHPFSERW-CQSZACIVSA-N |
Isomerische SMILES |
CCCC[C@H](NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1 |
SMILES |
CCCCC(NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





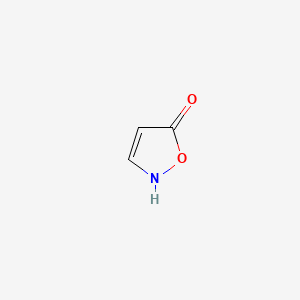

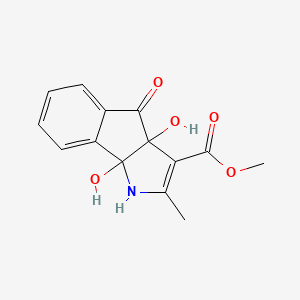
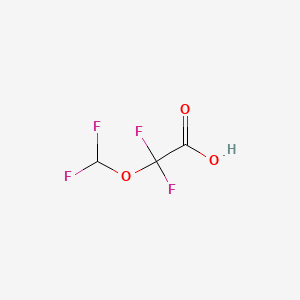
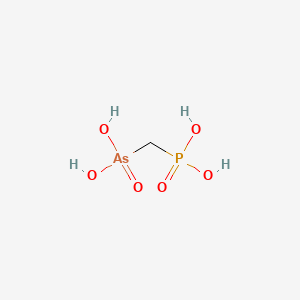
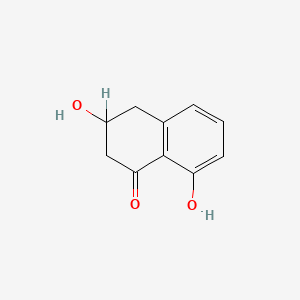

![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)
